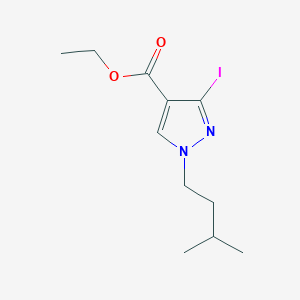![molecular formula C17H13ClN2OS B2912920 3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one CAS No. 895123-32-7](/img/structure/B2912920.png)
3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one, also known as CBPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBPT is a pyrazinone derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one is not well understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of cell wall components in bacteria and fungi. In addition, 3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects:
3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one has been shown to exhibit potent antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents. In addition, 3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one has been shown to inhibit the growth of cancer cells, suggesting its potential as a cancer therapy. However, further studies are needed to determine the safety and efficacy of 3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one in humans.
Advantages and Limitations for Lab Experiments
3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one has several advantages for lab experiments, including its ease of synthesis and potent antibacterial and antifungal activities. However, 3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one has several limitations, including its low solubility in water and its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the study of 3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one, including the development of new synthesis methods to improve the yield and purity of 3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one, the evaluation of its safety and efficacy in vivo, and the investigation of its potential applications in other fields, such as material science. In addition, the study of 3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one may lead to the discovery of new antibiotics and antifungal agents, as well as new cancer therapies.
Synthesis Methods
3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one can be synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with 2-phenylpyrazin-1-ol in the presence of potassium carbonate and dimethylformamide. Another method involves the reaction of 4-chlorobenzylamine with 2-phenylpyrazin-1-one in the presence of acetic acid and acetic anhydride. The yield of 3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one using these methods ranges from 50% to 70%.
Scientific Research Applications
3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one has been shown to exhibit potent antibacterial and antifungal activities against various strains of bacteria and fungi. In addition, 3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-1-phenylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-14-8-6-13(7-9-14)12-22-16-17(21)20(11-10-19-16)15-4-2-1-3-5-15/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGVFFGFICVHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[(3,3-dimethyl-5-oxopyrrolidin-2-yl)methyl]propanamide](/img/structure/B2912842.png)

![3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole](/img/structure/B2912845.png)
![2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B2912847.png)




![8-fluoro-5-(2-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2912854.png)
![6-chloro-N-[3-(prop-2-en-1-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2912857.png)

![1-(4-chlorophenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)butane-1,4-dione](/img/structure/B2912859.png)